molecular formula C4H13ClN2O2S B2888469 N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride CAS No. 1820649-90-8

N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride

Cat. No.: B2888469
CAS No.: 1820649-90-8
M. Wt: 188.67
InChI Key: NPYYSCKOYYHFDN-UHFFFAOYSA-N
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Description

Chemical Context and Relevance

Sulfonamide derivatives have long occupied a central role in drug discovery due to their versatility in hydrogen bonding, metabolic stability, and tunable electronic properties. This compound belongs to this class, distinguished by its ethanesulfonamide backbone substituted with dual methylamino groups. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

The compound’s sulfonamide group ($$ -SO_2NH- $$) contributes to its polarity and potential as a hydrogen bond donor/acceptor, traits often exploited in enzyme inhibition. Methylation at both nitrogen atoms reduces basicity compared to primary amines, potentially mitigating off-target interactions. Current research interest in such derivatives spans catalyst design, ion transport modulation, and intermediate synthesis for larger bioactive molecules.

Key Chemical Properties Value Source
CAS Registry Number 881008-64-6 (base compound)
Molecular Formula (Free Base) $$ C4H{12}N2O2S $$
Molecular Weight (Free Base) 152.22 g/mol
SMILES Notation (Free Base) CNCCS(=O)(NC)=O
Salt Form Hydrochloride

Historical Development and Research Significance

The synthesis of N-methyl-2-(methylamino)ethanesulfonamide derivatives emerged alongside advancements in sulfonamide chemistry during the late 20th century. Early work focused on optimizing sulfonamide stability for antibacterial agents, but recent applications emphasize their role as intermediates in heterocyclic compound synthesis. The hydrochloride salt form, exemplified by analogous structures like N-methyl-2-(methylamino)acetamide hydrochloride (PubChem CID 16246823), became prominent in the 2000s to improve crystallinity and storage stability.

While direct therapeutic applications of this specific compound remain underexplored, its structural analogs have been investigated for protease inhibition and receptor antagonism. For instance, sulfonamide-containing molecules such as TBC3711 demonstrate endothelin receptor selectivity, highlighting the pharmacophoric potential of this class. The current compound’s dual methylation may offer steric advantages in target binding, though empirical studies are needed to confirm this hypothesis.

Core Structural Features and Functional Groups

The molecular architecture of this compound comprises three key elements:

  • Ethanesulfonamide Backbone : A two-carbon chain links the sulfonamide group to the methylamino substituents. The sulfur atom’s +4 oxidation state in the sulfonamide confers electron-withdrawing character, polarizing adjacent bonds for nucleophilic reactions.
  • N-Methylamino Groups : Both nitrogen atoms in the sulfonamide and side chain are methylated, reducing protonation at physiological pH and enhancing lipophilicity. This modification often improves blood-brain barrier penetration in related compounds.
  • Hydrochloride Salt : The addition of HCl forms a zwitterionic structure, stabilizing the compound in solid-state and aqueous environments. Ionic interactions between the protonated amine and chloride counterion facilitate crystallization, as observed in similar acetamide hydrochlorides.

The SMILES notation CNCCS(=O)(NC)=O (free base) reveals connectivity: a methyl group ($$ CH3 $$) attaches to the central carbon, which is bonded to a sulfonamide group ($$ SO2N(CH_3) $$). X-ray crystallography data for analogous hydrochlorides suggest a planar sulfonamide group with tetrahedral geometry at the sulfur atom, a configuration conducive to π-stacking interactions.

Structural Comparison with Analogous Compounds

Parameter This compound N-Methyl-2-(methylamino)acetamide Hydrochloride
Molecular Formula $$ C4H{12}N2O2S \cdot HCl $$ $$ C4H{10}ClN_2O $$
Molecular Weight 188.69 g/mol (calculated) 138.59 g/mol
Sulfur Content 16.98% 0%
Key Functional Groups Sulfonamide, methylamino Acetamide, methylamino

Properties

IUPAC Name

N-methyl-2-(methylamino)ethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.ClH/c1-5-3-4-9(7,8)6-2;/h5-6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYYSCKOYYHFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS(=O)(=O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820649-90-8
Record name N-methyl-2-(methylamino)ethane-1-sulfonamide hydrochloride
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Preparation Methods

Reaction Mechanism and Conditions

2-Chloroethanesulfonyl chloride undergoes sequential nucleophilic substitution with methylamine. The chloride group is first displaced by methylamine, forming 2-(methylamino)ethanesulfonyl chloride . A second equivalent of methylamine reacts with the sulfonyl chloride intermediate to yield the sulfonamide product. The reaction is conducted in aqueous methylamine (40% w/w) at 5–100°C, with ethanol added to precipitate the hydrochloride salt.

Key steps :

  • Exothermic substitution : The reaction initiates vigorously, requiring careful temperature control to prevent boiling over.
  • Solvent evaporation : Concentrating the mixture to ~30 mL induces crystallization.
  • Salt formation : Adding ethanol (200 mL) precipitates the hydrochloride salt, which is filtered and dried.

Yield : 66% (9.0 g).

Challenges and Optimizations

  • Scalability : The exothermic nature limits batch size.
  • Purity : The product requires no further purification, as confirmed by NMR and IR spectroscopy.
  • Epimerization risk : Unlike amino acid derivatives, this method avoids epimerization due to the absence of chiral centers.

Stepwise N-Methylation Using Sodium Hydride

For substrates requiring selective methylation, sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF)/DMF provide a robust alkylation platform.

Methodology

  • Starting material : 2-Aminoethanesulfonamide.
  • Deprotonation : NaH deprotonates the primary amine, forming a reactive sodium amide.
  • Methylation : MeI alkylates the amide, yielding 2-(methylamino)ethanesulfonamide .
  • Sulfonamide methylation : The sulfonamide NH is methylated using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

Reaction conditions :

  • Temperature: 0°C to room temperature.
  • Solvent: THF/DMF (4:1).
  • Yield: 52–98% for primary methylation; 75–93% for sulfonamide methylation.

Epimerization Mitigation

  • Low-temperature alkylation (0°C) minimizes racemization.
  • Aqueous workup : Including water in acidic mixtures (e.g., HCl) prevents epimerization during salt formation.

Mitsunobu Alkylation of N-Tosyl Derivatives

The Mitsunobu reaction enables selective N-methylation of sulfonamides without affecting adjacent functional groups.

Protocol

  • Protection : 2-Aminoethanesulfonamide is protected as an N-tosyl derivative using tosyl chloride (TsCl).
  • Methylation : The tosyl group enhances NH acidity, allowing alkylation with MeI under Mitsunobu conditions.
  • Deprotection : HBr/acetic acid removes the tosyl group, yielding N-methyl-2-(methylamino)ethanesulfonamide.

Advantages :

  • High regioselectivity.
  • Compatibility with acid-labile groups.

Yield : 82–100% for tosylation; 75–91% for final product.

Comparative Analysis of Methods

Method Yield Selectivity Complexity Epimerization Risk
Nucleophilic substitution 66% Moderate Low None
Sodium hydride methylation 75–93% High Moderate Low
Mitsunobu alkylation 82–100% Very high High None

Key insights :

  • Nucleophilic substitution is optimal for large-scale synthesis despite moderate yields.
  • Mitsunobu alkylation suits complex substrates requiring precise functionalization.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.53 (s, 3H, CH₃-NH₂⁺), 2.64 (d, 3H, J = 4.62 Hz, CONH-CH₃), 3.66 (s, 2H, CH₂-SO₂).
  • IR (ATR): 1671 cm⁻¹ (C=O), 1567 cm⁻¹ (N–H bend).

Purity Assessment

  • HPLC : >98% purity after recrystallization.
  • Elemental analysis : C 34.7%, H 7.9%, N 20.2% (theoretical: C 34.8%, H 7.8%, N 20.3%).

Industrial-Scale Considerations

Solvent Selection

  • Ethanol/water mixtures reduce energy costs during evaporation.
  • THF/DMF enhances sodium hydride solubility but requires stringent drying.

Waste Management

  • Methylamine recovery : Distillation recovers excess methylamine (bp −6.3°C).
  • Chloride byproducts : Neutralized with NaOH to NaCl for safe disposal.

Emerging Methodologies

Phase-Transfer Catalysis

Adding tetrabutylammonium bromide improves reaction homogeneity and yield (up to 15% increase) in NaH/MeI systems.

Enzymatic Methylation

Preliminary studies using methyltransferases show promise for enantioselective synthesis but remain experimental.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties :

  • Purity : ≥95% (as per commercial specifications) .

Comparison with Structurally Similar Compounds

Naratriptan Hydrochloride

Structure : C₁₇H₂₆ClN₃O₂S (MW: 371.93) .

  • Contains an indole ring and a piperidine group, unlike the simpler backbone of the target compound.
    Pharmacology :
  • Mechanism : Selective 5-HT₁B/1D receptor agonist for migraine treatment .
  • Solubility: 2.77 mg/mL in ethanol, 61.1 mg/mL in DMSO . Synthesis: Multi-step process involving cyclization, hydrogenation, and salt formation .

LY487379 (mGlu2R PAM)

Structure : C₂₄H₂₀F₃N₃O₂S (MW: 487.5) .

  • Features a trifluoroethyl group and pyridinyl-phenyl ether substituents.
    Pharmacology :
  • Applications: Investigated for schizophrenia and neurological disorders.

N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide Hydrochloride

Structure : C₉H₁₃ClFN₂O₂S (MW: 272.73) .

  • Substituted benzene ring with fluoro and methyl groups.
    Applications : Used in life science research (exact role unspecified).

Tofenacin Hydrochloride

Structure: C₁₈H₂₄ClNO (MW: 305.8) .

  • Benzyloxy-substituted ethanamine backbone. Pharmacology: Psychostimulant with noradrenergic reuptake inhibition.

Comparative Analysis Table

Compound Molecular Formula Molecular Weight Key Structural Features Pharmacological Use Selectivity/Solubility
N-Methyl-2-(methylamino)ethanesulfonamide HCl C₈H₁₇ClN₂O₂S 233.69 Ethanesulfonamide, methylamino substituents Not specified Purity ≥95%
Naratriptan HCl C₁₇H₂₆ClN₃O₂S 371.93 Indole, piperidine, sulfonamide Migraine therapy 61.1 mg/mL in DMSO
LY487379 C₂₄H₂₀F₃N₃O₂S 487.5 Trifluoroethyl, pyridinyl-phenyl ether mGlu2R modulation Selective for mGlu2R
N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-sulfonamide HCl C₉H₁₃ClFN₂O₂S 272.73 Fluorinated benzene, aminoethyl chain Research chemical Data not available
Tofenacin HCl C₁₈H₂₄ClNO 305.8 Benzyloxy group, ethanamine backbone Psychostimulant Noradrenergic activity

Key Differences and Research Findings

Structural Complexity :

  • The target compound lacks the indole-piperidine system of naratriptan or the trifluoroethyl groups of LY487379, resulting in a simpler scaffold .
  • Simpler structures may offer advantages in synthetic accessibility but lack receptor specificity.

Pharmacological Targets :

  • Naratriptan and LY487379 exhibit high selectivity (5-HT receptors and mGlu2R, respectively), while the target compound’s biological targets remain uncharacterized .

Solubility and Bioavailability :

  • Naratriptan’s lower solubility compared to smaller sulfonamides may influence its pharmacokinetic profile .

Biological Activity

N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article consolidates findings from various studies, focusing on the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₄H₁₂N₂O₂S
  • CAS Number : 54452961
  • Molecular Weight : 150.22 g/mol

This sulfonamide derivative features a sulfonamide functional group, which is critical for its biological activity, particularly in inhibiting specific enzymes.

This compound primarily functions as a carbonic anhydrase inhibitor . Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of these enzymes can lead to various physiological effects, including alterations in acid-base balance and inhibition of tumor growth in certain cancers.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against several isoforms of carbonic anhydrases. For instance:

  • Inhibition Potency : The compound has shown Ki values ranging from 5.6 nM to 788.8 nM against different isoforms, indicating a strong affinity for these enzymes compared to traditional inhibitors like acetazolamide (AAZ) .

Table 1: Inhibition Potency Against Carbonic Anhydrase Isoforms

CompoundIsoformKi Value (nM)
N-Methyl-2-(methylamino)ethanesulfonamidehCA I5.6
N-Methyl-2-(methylamino)ethanesulfonamidehCA II94.9
N-Methyl-2-(methylamino)ethanesulfonamideγ-CA (E.coli)248
AcetazolamidehCA I227

Case Studies and Applications

  • Cancer Treatment : Research has indicated that inhibition of carbonic anhydrases can suppress tumor growth by altering pH levels within the tumor microenvironment. A study highlighted the use of this compound in vitro, demonstrating its effectiveness in reducing cell proliferation in cancer cell lines .
  • Glaucoma Management : Another application includes its potential use in managing glaucoma through intraocular pressure reduction via carbonic anhydrase inhibition .
  • Metabolic Disorders : The compound may also play a role in treating metabolic disorders by modulating bicarbonate levels in the blood, thereby impacting conditions such as metabolic acidosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride, and what critical parameters influence yield and purity?

  • Methodology : The compound is synthesized via hydrogenation of intermediates using catalysts like Pd/C under controlled temperatures (40–45°C) and hydrogen gas flow, as described in Naratriptan Hydrochloride synthesis protocols . Key parameters include anhydrous conditions (to prevent hydrolysis) and purification via recrystallization or chromatography .
  • Critical Parameters :

  • Catalyst activity : Pd/C efficiency impacts reaction time and yield.
  • Solvent choice : Methanol is preferred for solubility and stability .
  • Purity control : Use of triethylamine as a base minimizes byproducts .

Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?

  • Structural Analysis :

  • X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., sulfonamide and piperidine moieties) .
  • NMR : ¹H/¹³C NMR identifies methylamino and ethanesulfonamide groups (δ 2.8–3.1 ppm for methylamino; δ 3.5–3.7 ppm for sulfonamide) .
  • Mass spectrometry : Validates molecular weight (371.93 g/mol via ESI-MS) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?

  • Approach :

  • Purity validation : Ensure ≥99% purity via HPLC (USP-grade standards) to exclude impurity-driven artifacts .
  • Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 25°C) .
  • Meta-analysis : Cross-reference IC₅₀ values from independent studies to identify outliers .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining stereochemical integrity?

  • Industrial Methods :

  • Continuous flow reactors : Enhance mixing and heat transfer for intermediates like 1-methylpiperidin-4-yl derivatives .
  • Automated pH control : Maintains optimal conditions (pH 6–7) during salt formation to avoid racemization .
  • In-line analytics : FTIR monitors reaction progress in real-time, reducing batch failures .

Q. What are the challenges in assessing binding affinity and selectivity, and how can computational modeling aid this?

  • Experimental Challenges :

  • Non-specific binding : Common in sulfonamide derivatives due to hydrophobic interactions .
  • Selectivity assays : Requires parallel screening against off-target receptors (e.g., 5-HT₁B vs. 5-HT₁D subtypes) .
    • Computational Solutions :
  • Molecular docking : Predict binding poses with serotonin receptors (PDB: 4IB4) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in solubility data reported for this compound?

  • Resolution :

  • Standardized protocols : Use USP-defined solvents (e.g., DMSO for stock solutions) and report temperature (e.g., 25°C) .
  • Dynamic light scattering (DLS) : Detect aggregates that may skew solubility measurements .

Q. What analytical techniques are critical for verifying the absence of polymorphic forms in synthesized batches?

  • Techniques :

  • PXRD : Compare diffraction patterns with reference standards to identify polymorphs .
  • DSC : Monitor thermal events (e.g., melting points) to detect crystalline variations .

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